
Diethyl oxirane-2,3-dicarboxylate
Overview
Description
Diethyl oxirane-2,3-dicarboxylate (CAS: 73890-18-3) is an epoxide-containing diester with the molecular formula C₈H₁₂O₅ (molecular weight: 188.18 g/mol). Structurally, it features an oxirane (epoxide) ring flanked by two ethyl ester groups. This compound is synthesized via stereoselective methods, such as the three-step procedure starting from L(+)-tartaric acid derivatives, as noted for its enantiomeric variants . Its primary applications include serving as a precursor for bioactive probes like DCG-04, which are instrumental in studying protease activity in proteomics . The compound’s reactivity is influenced by the strained epoxide ring, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
Organic Synthesis
Diethyl oxirane-2,3-dicarboxylate is widely used as a chiral building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its reactivity in various chemical transformations .
Biological Studies
The compound has been employed in biological research for studying enzyme mechanisms. Its structure allows it to act as a substrate in enzymatic reactions, facilitating insights into enzyme kinetics and mechanisms .
Medicinal Chemistry
Research indicates that this compound has potential applications in drug development. It is investigated for its role in synthesizing chiral drugs and as a selective inhibitor of cysteine proteases, which are implicated in diseases such as cancer and inflammation .
Industrial Applications
In the chemical industry, this compound serves as an intermediate in the production of fine chemicals. Its ability to undergo various reactions makes it a valuable component in manufacturing diverse chemical products.
Case Studies and Research Findings
- Enzymatic Reactions :
-
Antimicrobial Activity :
- Derivatives of this compound exhibited significant antimicrobial properties against Leishmania major. This suggests its potential as a therapeutic agent against parasitic infections.
- Cancer Research :
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for Diethyl oxirane-2,3-dicarboxylate to ensure laboratory safety?
- Store in a locked, secure area away from incompatible substances (e.g., strong oxidizing agents) .
- Use appropriate PPE (gloves, safety goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .
- Dispose of waste via certified hazardous waste handlers in compliance with local regulations .
Q. What synthetic routes are available for preparing this compound, and how is stereochemical purity controlled?
- Synthesize via epoxidation of diethyl acetylenedicarboxylate or cycloaddition reactions. For enantiomeric control, use chiral catalysts (e.g., Sharpless epoxidation) or resolve racemic mixtures via chromatographic separation .
- Example: Ethyl (2S,3S)-oxirane-2,3-dicarboxylate is prepared using protocols adapted from asymmetric epoxidation, with yields optimized by controlling reaction temperature (0–25°C) and solvent polarity .
Q. How is the structural integrity of this compound confirmed experimentally?
- X-ray crystallography resolves stereochemistry and bond angles (e.g., θmax = 27.5° for diffraction data) .
- NMR spectroscopy (¹H/¹³C) identifies ester carbonyl signals (δ ~165–170 ppm) and epoxide protons (δ ~3.5–4.5 ppm). Purity is validated via HPLC (>95% area under the curve) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in asymmetric synthesis?
- The (2R,3R) and (2S,3S) isomers act as chiral building blocks in Diels-Alder reactions, where stereochemistry dictates endo/exo selectivity and product enantiomeric excess (e.g., >90% ee with (2R,3R) isomer) .
- Methodological tip: Use Lewis acids (e.g., Ti(OiPr)₄) to enhance dienophile activity and regioselectivity .
Q. What role does this compound play in polymer chemistry, particularly in catalyst design?
- As an internal electron donor in Ziegler-Natta catalysts, it modulates polyolefin stereoregularity. For example, MgCl₂-supported TiCl₄ catalysts with (2R,3R) isomer produce isotactic polybutene with a polydispersity index (PDI) of 2.1–2.5, vs. 3.0–3.5 for racemic mixtures .
- Optimization: Adjust donor/cocatalyst ratios (e.g., Al/Ti molar ratio = 50–100) to balance activity and stereospecificity .
Q. How can mechanistic contradictions in epoxide ring-opening reactions be resolved using this compound?
- Conflicting nucleophilic attack pathways (e.g., SN2 vs. SN1 mechanisms) are analyzed via kinetic isotope effects (KIEs) and Hammett plots. For example, aryl-substituted nucleophiles favor SN2 pathways (ρ = +2.1), while bulky nucleophiles show mixed mechanisms .
- Data reconciliation: Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetic data to model transition states .
Q. What methodological challenges arise when using this compound in heterocyclic compound synthesis?
Comparison with Similar Compounds
Structural and Enantiomeric Variants
Dimethyl Oxirane-2,3-Dicarboxylate (CAS: 56958-97-5):
Enantiomeric Variants :
- (2R,3R)- and (2S,3S)-Diethyl Oxirane-2,3-Dicarboxylate :
- Synthesized identically to their dimethyl counterparts .
- Stereochemistry impacts biological activity; the (2S,3S) enantiomer is preferred in DCG-04 for targeted proteome labeling .
Functional and Reactive Derivatives
Diethyl Acetylenedicarboxylate (CAS: 762-21-0):
- Diethyl Thieno[3,4-b]pyrazine-2,3-Dicarboxylate: Structure: Incorporates a sulfur-nitrogen heterocycle. Applications: Exhibits near-infrared (NIR) fluorescence, used in optoelectronic materials . Synthesis: Pd-catalyzed C–H activation with diethyl 2,3-dioxosuccinate .
Quinoline-Based Dicarboxylates
- Diethyl 6-Bromoquinoline-2,3-Dicarboxylate (CAS: 892874-41-8): Molecular Formula: C₁₅H₁₄BrNO₄ (MW: 368.18 g/mol). Applications: Bromine substitution enhances electrophilicity, making it a pharmaceutical intermediate .
Data Tables
Properties
IUPAC Name |
diethyl oxirane-2,3-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFQMMUIJQDSAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502842 | |
Record name | Diethyl oxirane-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66647-17-4 | |
Record name | Diethyl oxirane-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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